N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Description
Historical Background of 1,3,4-Thiadiazole Derivatives
The development of 1,3,4-thiadiazole derivatives represents a significant milestone in heterocyclic chemistry, with research spanning several decades of intensive investigation into their synthetic methodologies and biological applications. The initial recognition of thiadiazole compounds emerged from systematic studies of five-membered heterocyclic systems containing both sulfur and nitrogen atoms, which demonstrated exceptional thermal stability and electron-deficient characteristics that proved advantageous for pharmaceutical applications. Early synthetic approaches focused on cyclodehydration reactions involving aromatic carboxylic acids and thiosemicarbazide in the presence of phosphorus oxychloride, establishing foundational methodologies that continue to influence contemporary synthetic strategies.
The evolution of thiadiazole chemistry accelerated significantly with the discovery that structural modifications within the thiadiazole scaffold could dramatically influence biological activity profiles. Researchers systematically explored the effects of various substituents on the core thiadiazole ring, leading to the identification of optimal structural features for specific therapeutic applications. These investigations revealed that the presence of electron-withdrawing groups, particularly nitro substituents, could enhance antimicrobial and anticancer activities while maintaining favorable pharmacokinetic properties. The development of synthetic methodologies expanded to include reactions with acylhydrazines, thioacylhydrazones, dithiocarbazates, and isothiocyanates, providing researchers with diverse synthetic pathways for accessing structurally complex thiadiazole derivatives.
Historical pharmaceutical development efforts have successfully translated thiadiazole research into clinically approved medications, including butazolamide and acetazolamide, which demonstrated the therapeutic potential of this chemical class. These early successes motivated extensive structure-activity relationship studies that identified key pharmacophoric features responsible for anticonvulsant activity, including hydrogen bonding domains, hydrophobic aryl rings, distal hydrophobic sites, and electron-donor groups. The accumulated knowledge from decades of thiadiazole research has established robust synthetic protocols and mechanistic understanding that facilitate the rational design of new derivatives with enhanced biological properties.
Significance of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide in Research
This compound occupies a unique position within thiadiazole research due to its distinctive structural features that combine multiple pharmacologically relevant functional groups. The compound incorporates an ethylsulfanyl substituent at the 5-position of the thiadiazole ring, which has been demonstrated to enhance biological activity through improved lipophilicity and membrane permeability characteristics. The presence of the 3-nitrobenzamide moiety introduces additional molecular complexity that may contribute to enhanced receptor binding affinity and selectivity profiles compared to simpler thiadiazole derivatives.
Research investigations into structurally related compounds, particularly N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, have provided valuable insights into the potential biological applications of this chemical series. The 2-nitro analog has demonstrated significant potential in anticancer research due to its ability to interact with specific cellular targets and participate in redox reactions within biological systems. The structural similarity between the 2-nitro and 3-nitro isomers suggests that this compound may exhibit comparable or enhanced biological activities, particularly considering the positional effects of nitro group substitution on molecular reactivity.
The research significance of this compound extends beyond its immediate biological applications to encompass its value as a synthetic building block for accessing more complex molecular architectures. The presence of multiple reactive functional groups, including the thiadiazole nitrogen atoms, the sulfur-containing ethylsulfanyl group, and the nitro-substituted benzamide system, provides numerous opportunities for further chemical modification and structure-activity relationship studies. Contemporary medicinal chemistry approaches increasingly rely on such multifunctional scaffolds to develop targeted therapeutic agents with improved efficacy and reduced side effect profiles.
The investigation of this compound also contributes to broader understanding of nitro-containing pharmaceutical agents and their mechanisms of action. Recent research has emphasized the importance of bioreductive activation pathways for nitro-containing compounds, particularly in antimicrobial and anticancer applications where the nitro group serves as a prodrug functionality. The specific structural context provided by the thiadiazole and ethylsulfanyl groups may influence the reductive activation pathways and ultimate biological effects of the nitro functionality.
Chemical Classification and Structural Features of Thiadiazoles
The chemical classification of 1,3,4-thiadiazole derivatives encompasses a diverse family of five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms and one sulfur atom arranged in a specific geometric configuration. The fundamental thiadiazole core exhibits electron-deficient characteristics due to the electronegative heteroatoms, resulting in enhanced thermodynamic stability and unique reactivity patterns that distinguish these compounds from other heterocyclic systems. The electron deficiency of the thiadiazole ring system contributes to its ability to participate in various chemical transformations and biological interactions through π-π stacking, hydrogen bonding, and coordination chemistry mechanisms.
Table 1: Fundamental Structural Characteristics of 1,3,4-Thiadiazole Core
| Property | Description | Significance |
|---|---|---|
| Ring Size | Five-membered heterocycle | Optimal geometry for biological interactions |
| Heteroatoms | Two nitrogen, one sulfur | Electron deficiency and coordination capability |
| Aromaticity | Six π-electrons in aromatic system | Enhanced stability and planarity |
| Tautomerism | Amine-imine equilibrium possible | Dynamic structural behavior |
| Thermal Stability | High decomposition temperature | Suitable for pharmaceutical applications |
The structural features of this compound reflect sophisticated molecular design principles that optimize both chemical stability and biological activity potential. The ethylsulfanyl substituent at the 5-position introduces a flexible alkyl chain that can adopt multiple conformations, potentially enhancing binding interactions with biological targets through hydrophobic contacts. The sulfur atom within the ethylsulfanyl group provides additional coordination opportunities and may participate in disulfide bond formation or metal coordination reactions under specific biological conditions.
The 3-nitrobenzamide component of the molecular structure contributes significant electronic and steric effects that influence overall molecular properties. The nitro group at the 3-position of the benzene ring creates a strong electron-withdrawing effect that activates the aromatic system toward nucleophilic substitution reactions while simultaneously providing opportunities for bioreductive activation in cellular environments. The amide linkage connecting the benzene ring to the thiadiazole core serves as both a hydrogen bonding acceptor and donor, facilitating specific protein-ligand interactions that may be crucial for biological activity.
The molecular formula C₁₁H₁₀N₄O₃S₂ and molecular weight of 310.35 g/mol indicate a compact yet functionally dense structure that satisfies many criteria for drug-like molecular properties. The presence of multiple nitrogen atoms, oxygen atoms from the nitro and amide groups, and sulfur atoms creates a highly polar molecular surface that may contribute to enhanced solubility in biological media while maintaining sufficient lipophilicity for membrane penetration. The calculated logP value of 3.1522 and logD value of 1.3975 suggest favorable partition coefficient characteristics for pharmaceutical applications.
Aims and Scope of the Review
The primary aim of this comprehensive review is to provide a thorough examination of this compound within the broader context of 1,3,4-thiadiazole derivative research and development. This investigation seeks to synthesize current knowledge regarding the chemical properties, synthetic methodologies, and potential applications of this specific compound while identifying areas where additional research efforts may prove most beneficial. The scope encompasses detailed analysis of structural characteristics, comparison with related thiadiazole derivatives, and evaluation of the compound's position within contemporary medicinal chemistry research frameworks.
A significant objective of this review involves the critical assessment of available research data concerning this compound and its structural analogs to identify patterns and trends that may inform future research directions. Particular emphasis will be placed on understanding the structure-activity relationships that govern biological activity within this chemical series, including the specific contributions of the ethylsulfanyl group, the thiadiazole core, and the 3-nitrobenzamide functionality to overall molecular properties. This analysis will incorporate comparative studies with related compounds to elucidate the unique features that distinguish this particular derivative from others in the thiadiazole family.
The review scope extends to encompass the broader implications of thiadiazole research for pharmaceutical development, including the identification of synthetic challenges and opportunities that may influence the practical utility of this compound in drug discovery programs. Contemporary approaches to heterocyclic compound development increasingly emphasize the importance of sustainable synthetic methodologies, favorable pharmacokinetic properties, and minimal environmental impact. The evaluation of this compound within these contexts will provide valuable insights into its potential for translation from laboratory research to practical applications.
Furthermore, this review aims to establish a foundation for future research efforts by identifying knowledge gaps and unexplored opportunities within the field of thiadiazole derivative chemistry. The rapid advancement of analytical techniques, computational modeling approaches, and biological screening methodologies continues to create new possibilities for understanding and optimizing the properties of complex heterocyclic compounds. By comprehensively examining the current state of knowledge regarding this compound, this review will facilitate informed decision-making regarding future research priorities and resource allocation within this active area of medicinal chemistry research.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c1-2-19-11-14-13-10(20-11)12-9(16)7-4-3-5-8(6-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSKWHEQKGHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The most widely used method involves cyclizing thiosemicarbazides with dehydrating agents. For example:
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Starting Material : 4-Ethylsulfanylthiosemicarbazide is prepared by reacting ethyl hydrazinecarbimidothioate with thiourea.
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Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 4 hours induces cyclization to form 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine.
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Mechanism : The reaction proceeds via intramolecular nucleophilic attack of the thiol group on the carbodiimide carbon, followed by dehydration (Figure 1).
Optimization Note : Methanesulfonic acid as a dehydrating agent increases yields to 85–90% compared to PPA (70–75%).
Functionalization of the Thiadiazole Ring
Acylation with 3-Nitrobenzoyl Chloride
The 2-amino group of 5-ethylsulfanyl-1,3,4-thiadiazole undergoes acylation:
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Reaction Conditions :
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Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a yellow solid (mp 168–170°C).
Alternative Synthetic Routes
One-Pot Thiadiazole Formation and Acylation
A patent-derived method simplifies synthesis by combining cyclization and acylation:
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Reactants :
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Ethyl hydrazinecarbimidothioate
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3-Nitrobenzoyl isothiocyanate
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Mechanism : In situ formation of a thiourea intermediate, followed by cyclization and acylation (Figure 2).
Advantage : Reduces purification steps; yield: 70%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has demonstrated significant antimicrobial properties. Research indicates that thiadiazole derivatives exhibit activity against various pathogens, including bacteria and fungi. For example, compounds similar to this one have shown promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Antiparasitic Activity
Thiadiazole derivatives are recognized for their antiparasitic effects. A study conducted on related compounds revealed that they possess substantial activity against Leishmania major, a parasite responsible for leishmaniasis. The mechanism involves inhibition of critical enzymes in the parasite's metabolic pathways.
Pesticidal Properties
The compound's ability to inhibit specific enzymes makes it a candidate for use as a pesticide. Thiadiazole derivatives have been explored for their effectiveness in protecting crops from pests and diseases. Their mode of action typically involves disrupting metabolic processes in target organisms.
Synthesis of Functional Materials
The unique structure of this compound allows its incorporation into various materials for electronic and photonic applications. Research is ongoing into its potential use in developing organic semiconductors due to its electronic properties.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics.
| Compound Name | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 16 | Staphylococcus aureus |
Case Study 2: Antiparasitic Activity
Another investigation assessed the efficacy of thiadiazole derivatives against Leishmania major. The study found that certain derivatives exhibited IC50 values significantly lower than the standard treatment (Glucantime), indicating their potential as effective antileishmanial agents.
| Compound Name | IC50 (µg/mL) | Time (h) |
|---|---|---|
| This compound | 11.2 | 24 |
| Glucantime | 50 | 24 |
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The 1,3,4-thiadiazole scaffold is versatile, with substitutions at positions 2 and 5 significantly altering properties. Below is a comparative analysis of key analogs:
*Molecular weight calculated based on formula C₁₁H₁₀N₄O₃S₂.
Key Observations:
- Yield Trends : Ethylsulfanyl-substituted analogs (e.g., 5g, 5l) show moderate yields (68–78%), suggesting steric or electronic challenges in synthesis. Bulkier substituents (e.g., benzyl in 5h: 88% yield) may improve reaction efficiency .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.27 g/mol. The compound features a thiadiazole ring substituted with an ethylsulfanyl group at the 5-position and a nitrobenzamide moiety. The structural characteristics contribute to its biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. This mechanism is common among thiadiazole derivatives, which have been shown to affect bacterial growth through similar pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting enzymes involved in cell proliferation. For instance, it has been suggested that thiadiazole derivatives can modulate pathways related to cell cycle regulation and apoptosis .
Biological Activity Data
A summary of relevant biological activities observed in studies involving this compound is presented below:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that this compound could significantly reduce cell viability and induce apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Activity : Preliminary investigations suggested that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are employed to prepare N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide, and how is its structural integrity validated?
Answer:
The synthesis typically involves coupling a 1,3,4-thiadiazole-2-amine derivative with a nitrobenzoyl chloride. For example:
Thiadiazole Core Formation : React 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with 3-nitrobenzoyl chloride in a base (e.g., pyridine) under reflux .
Purification : Recrystallization from methanol or ethanol yields pure crystals .
Characterization Techniques :
- IR Spectroscopy : Confirms amide (C=O, ~1650–1666 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups .
- NMR : ¹H NMR identifies aromatic protons (~7.5–8.5 ppm) and ethylsulfanyl protons (δ 1.3–1.5 ppm for CH₃, δ 2.9–3.1 ppm for CH₂) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) validates molecular weight .
Advanced: How can reaction conditions (solvent, temperature, catalysts) be optimized to improve the yield and purity of this compound?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilic substitution efficiency .
- Catalysts : Triethylamine or DMAP accelerates acylation by scavenging HCl .
- Temperature : Reflux (~80–100°C) ensures complete reaction without decomposition .
Example Protocol :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Pyridine | 75% → 88% |
| Catalyst | Triethylamine (1.2 eq) | 70% → 85% |
| Reaction Time | 12 hours (reflux) | 65% → 82% |
| Data adapted from thiadiazole coupling studies . |
Basic: What in vitro assays are recommended for preliminary evaluation of its antimicrobial or anticancer activity?
Answer:
- Antimicrobial Activity :
- Broth Microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Zone of Inhibition : Agar diffusion assay at 100 µg/mL .
- Anticancer Activity :
- MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Advanced: How does the nitro group at the 3-position influence biological activity compared to halogen or methyl analogs?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Nitro Group : Enhances electron-withdrawing effects, improving DNA intercalation or enzyme inhibition (e.g., 15-lipoxygenase) .
- Halogen Substitution : Chloro analogs show higher logP values, increasing membrane permeability but reducing solubility .
- Methyl Group : Lowers reactivity but improves metabolic stability .
Example :
| Substituent | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|
| -NO₂ | 12.4 | 2.1 |
| -Cl | 18.9 | 2.8 |
| -CH₃ | 25.6 | 1.9 |
| Data from thiadiazole derivative studies . |
Basic: Which analytical techniques assess the compound’s stability under physiological conditions?
Answer:
- HPLC-UV : Monitor degradation over 24 hours in PBS (pH 7.4) at 37°C .
- LC-MS : Identify degradation products (e.g., nitro reduction to amine) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to 300°C .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding) in its crystal structure affect solubility and bioavailability?
Answer:
- Hydrogen Bonds : Centrosymmetric dimers via N–H···N bonds reduce solubility but enhance crystal stability .
- C–H···O/F Interactions : Non-classical bonds (e.g., C4–H4···F2) influence packing density and dissolution rates .
Mitigation Strategy : Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) improves aqueous solubility .
Basic: What computational approaches predict its pharmacokinetic properties (e.g., logP, BBB permeability)?
Answer:
- Molecular Dynamics (MD) Simulations : Assess binding to serum albumin .
- QSAR Models : Predict logP (e.g., 2.1–2.5) and blood-brain barrier (BBB) penetration (low, due to nitro group) .
- ADMET Prediction Tools : SwissADME or PreADMET for absorption/distribution parameters .
Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Answer:
- Experimental Variables : Standardize cell passage number, serum concentration, and incubation time .
- Mechanistic Studies : Compare ROS generation or mitochondrial membrane disruption across cell types .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in hormone-dependent cancers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
